molecular formula C7H8FN B1329321 4-Fluoro-2-methylaniline CAS No. 452-71-1

4-Fluoro-2-methylaniline

Cat. No. B1329321
CAS RN: 452-71-1
M. Wt: 125.14 g/mol
InChI Key: KMHLGVTVACLEJE-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylaniline is a fluorinated aromatic amine that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a fluorine atom and a methyl group attached to an aniline ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of fluoro-substituted polyanilines, including compounds related to 4-fluoro-2-methylaniline, can be achieved through acid-assisted persulfate initiated polymerization. However, it has been observed that poly(4-fluoroaniline) tends to undergo dehalogenation during polymerization, which suggests that the presence of the fluorine atom at the para position can affect the stability of the compound during such reactions . Additionally, the synthesis of various N- and/or 2-substituted 4-fluoroanilines has been reported, with some compounds exhibiting thermal instability, which could be relevant for the handling and storage of 4-fluoro-2-methylaniline derivatives .

Molecular Structure Analysis

The molecular structure of 4-fluoro-2-methylaniline and its derivatives can be studied using spectroscopic methods such as NMR. The presence of the fluorine atom can be detected and analyzed using 19F NMR spectroscopy, which provides insights into the electronic environment of the fluorine atom and its influence on the chemical shifts of other atoms in the molecule .

Chemical Reactions Analysis

4-Fluoro-2-methylaniline undergoes various biotransformation reactions, which have been studied to understand the role of enzymes such as cytochromes P-450 and flavin-containing monooxygenase. These enzymes catalyze reactions like N-demethylation, N-hydroxylation, and 4-hydroxylation accompanied by dehalogenation. The study of these reactions is crucial for understanding the metabolic fate of 4-fluoro-2-methylaniline in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted polyanilines, including solubility in organic solvents, can be characterized using techniques like UV-VIS spectroscopy, FT-IR, DSC, and TGA. These properties are influenced by the presence of the fluorine atom and the specific substituents on the aniline ring, which can affect the material's stability, solubility, and thermal properties .

Scientific Research Applications

Application 1: Synthesis of Fluoroindoles

  • Summary of the Application: 4-Fluoro-2-methylaniline is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .
  • Results or Outcomes: The outcome of this reaction is the formation of 6-chloro-5-fluoroindole . No quantitative data or statistical analyses were provided in the sources.

Application 2: Synthesis of Amino Alcohols

  • Summary of the Application: 4-Fluoro-2-methylaniline is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .
  • Results or Outcomes: The outcome of this reaction is the formation of 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . No quantitative data or statistical analyses were provided in the sources.

Application 3: Synthesis of Fluorinated Benzofurans

  • Summary of the Application: 4-Fluoro-2-methylaniline is used in the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline .
  • Results or Outcomes: The outcome of this reaction is the formation of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline . No quantitative data or statistical analyses were provided in the sources.

Safety And Hazards

4-Fluoro-2-methylaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is also a combustible liquid .

properties

IUPAC Name

4-fluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8FN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHLGVTVACLEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060008
Record name 4-Fluoro-2-methylaniline
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Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Fluoro-2-methylaniline

CAS RN

452-71-1
Record name 4-Fluoro-2-methylaniline
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Record name 4-Fluorotoluidine
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Record name 4-Fluoro-2-methylaniline
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Record name Benzenamine, 4-fluoro-2-methyl-
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Record name 4-Fluoro-2-methylaniline
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Record name 4-fluorotoluidine
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Record name 4-FLUOROTOLUIDINE
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Synthesis routes and methods I

Procedure details

5-Fluoro-2-nitrotoluene (0.5 mole) in ethyl acetate (600 ml.) is hydrogenated at 40 p.s.i. of hydrogen over Pd/C catalyst (1%, 2 teaspoons) at room temperature until the theoretical amount of hydrogen has been taken up. The catalyst is filtered off, and the solvent evaporated to give the crude oil of 4-fluoro-2-toluidine.
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Synthesis routes and methods II

Procedure details

A mixture of 125 g of 5-fluoro-2-nitrotoluene, 3.0 g of 5% palladium on carbon, and 200 ml of ethanol was reduced in a Parr hydrogenator under 46 p.s.i. hydrogen pressure. After hydrogen uptake had ceased, the catalyst was removed by filtration, and the ethanolic filtrate was evaporated under reduced pressure to give a colorless liquid. Purification by vacuum distillation yielded 85.7 g of 4-fluoro-2-methylaniline, b.p. 67°-71°/4.2 mm.
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Synthesis routes and methods III

Procedure details

A solution of 9.0 g (58 mmole) of 3-fluoro-6-nitrotoluene in 200 ml of ethyl acetate was hydrogenated at room temperature with 60 psi of hydrogen gas using 0.9 g of 5% palladium on charcoal as catalyst. The solution was filtered and concentrated to give 6.7 g of 4-fluoro-2-methylaniline as an oil. A mixture of 1.33 g of the oil and 1.57 of phthalic anhydride was heated at 160° C. for 30 minutes and cooled. The resultant solid was washed with methanol and air dried to give 1.96 of the phthalimide derivative of 4-fluoro-2-methylaniline, m.p. 189.5-190.5° C. [Analysis. Calc'd. for C15H10NFO2: C,70.58; H, 3.95; N, 5.49; S, 7.44. Found: C, 70.68; H,3.95; N, 5.42; F, 7.39.] Bromination of the methyl group was effected by heating at reflux under an incandescent light source a mixture of 567 mg (2.22 mmole) of the phthalimide derivative, 435 mg of N-bromosuccinimide, and 59 mg of benzoyl peroxide in 25 ml of carbon tetrachloride. After one hour the mixture was cooled to room temperature, filtered, and concentrated in vacuo to give 720 mg of the crude bromomethyl phthalimide derivative. Using the general method of Example 1 with 284 mg of this bromomethyl phthalimide derivative instead of 2-(chloromethyl)-N,N-dimethylaniline in isopropyl alcohol produced the phthalimide derivative of 2-[(1H-benzimidazol-2-ylthio)methyl]-4-fluorobenzenamine. The residue from the dichloromethane extraction (as in Example 1) was washed with diethyl ether and purified by column chromatography, giving 190 mg of the phthalimide derivative as a white solid. Using the method of Example 3 with 104 mg (0.248 mmole) of this phthalimide derivative of 2-[(1H-benzimidazol-2-ylthio)methyl]-4-fluorobenzenamine instead of the title product of Example 2 produced the corresponding sulfoxide. The reaction mixture was diluted with dichloromethane, washed with aqueous sodium bicarbonate, dried over sodium sulfate, filtered, and concentrated in vacuo to give 119 mg of the sulfoxide as an oil. The sulfoxide was stirred in a solution of 0.14 ml of hydrazine hydrate in 5 ml of ethanol for two hours to remove the phthalimide group. The mixture was concentrated in vacuo to a solid, which was washed sequentially with 3% aqueous ammonium hydroxide and water, and air-dried to give 50 mg of the title compound: m.p. 184-185° C. Analysis. Calc'd. for C14H12N3FOS: C, 58.12; H, 4.18; N, 14.52; F, 6.57. Found: C, 58.11; H, 4.21; N, 14.54; F,6.34.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-2-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-methylaniline
Reactant of Route 3
4-Fluoro-2-methylaniline
Reactant of Route 4
4-Fluoro-2-methylaniline
Reactant of Route 5
4-Fluoro-2-methylaniline
Reactant of Route 6
4-Fluoro-2-methylaniline

Citations

For This Compound
71
Citations
MAV Ribeiro da Silva, AI Ferreira… - The Journal of Physical …, 2007 - ACS Publications
… arising from the experimental values, even the series of fluoromethylanilines is not complete, is somewhat different since the experimental enthalpy of the 4-fluoro-2-methylaniline is not …
Number of citations: 14 pubs.acs.org
J Koerts, IMCM Rietjens, MG Boersma… - FEBS letters, 1995 - Wiley Online Library
… Table 3 T~ relaxation rates for 4-fluoro-2-methylaniline and 2-fluoro-4-methylaniline CO-dithionite reduced P450 blank sample (7"1 CO-blank) in a system containing purified …
Number of citations: 15 febs.onlinelibrary.wiley.com
H II - Acta Chem. Scand, 1955 - actachemscand.org
… 2-Fluoro-4-methylaniline, 4-fluoro-2-methylaniline and 6-fluoro-2-methylaniline. First 3-fluoro-4-… Of the three anilines only 4-fluoro-2-methylaniline has been prepared previously (…
Number of citations: 0 www.actachemscand.org
FD Popp - Journal of Medicinal Chemistry, 1964 - ACS Publications
The preparation of a series of benzaldehyde mustards with various substituents on the benzene ring is re-ported. These aldehydes were used to prepare derivatives related to active …
Number of citations: 34 pubs.acs.org
N Sharma, R Gupta, M Kumar, RR Gupta - Journal of fluorine chemistry, 1999 - Elsevier
The synthesis of 3-fluoro-1-methylphenothiazines and 7-fluoro-9-methylnitrophenothiazines is reported. 3-Fluoro-1-methylphenothiazines have been prepared by Smiles …
Number of citations: 36 www.sciencedirect.com
JT Andersson, K Sielex - Journal of High Resolution …, 1996 - Wiley Online Library
… Suitable commercially available fluoromethylanilines are 3-fluoro-2methyl- and 4-fluoro-2-methylaniline. The first leads to 6-fluoro2,7-dimethyl-BT and the second to 5-fluoro-2,7-…
W You, C Steegborn - Nature Chemical Biology, 2021 - nature.com
… , the activator’s 5-bromo-4-fluoro-2-methylaniline moiety is packed in a hydrophobic pocket … The anchoring of MDL-801 through its 5-bromo-4-fluoro-2-methylaniline moiety appears to …
Number of citations: 9 www.nature.com
J Jensen, K Wärnmark - Synthesis, 2001 - thieme-connect.com
… For 4-fluoro-2-methylaniline, the conversion of the intermediate tetrahydroquinazoline (9, Scheme 3) into the corresponding Tröger’s base 4 could be followed, by working up the …
Number of citations: 43 www.thieme-connect.com
M Tordeux, C Wakselman - Journal of fluorine chemistry, 1995 - Elsevier
The reduction of nitroaromatic compounds by various metals (tin, lead, bismuth) in liquid hydrogen fluoride under an inert atmosphere leads to fluoroaromatic amines, in accord with the …
Number of citations: 12 www.sciencedirect.com
B Chankvetadze, L Chankvetadze… - … of Chromatography A, 1997 - Elsevier
… (3-Aminopropyl)triethoxysilane, 4-fluoro-2-methylaniline and 4bromo-2-methylaniline were … All isocyanates were prepared with standard methods starting from 4-fluoro-2-methylaniline, 2…
Number of citations: 136 www.sciencedirect.com

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